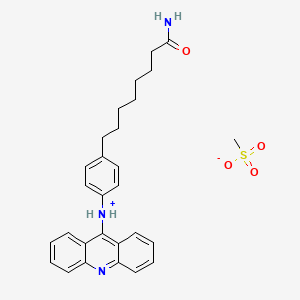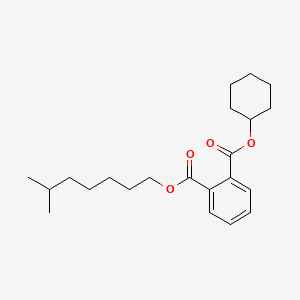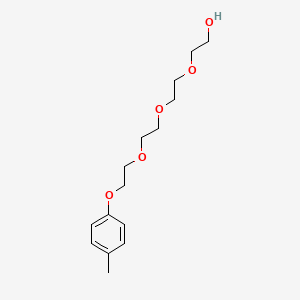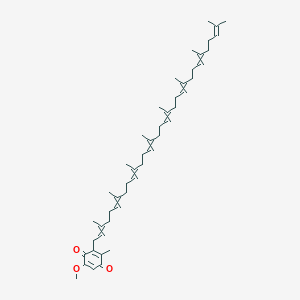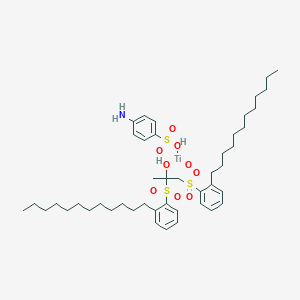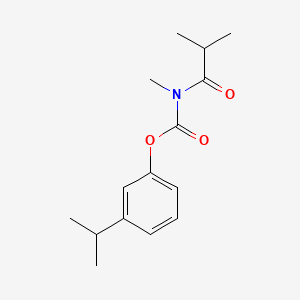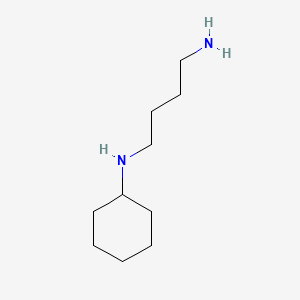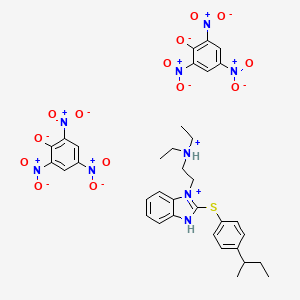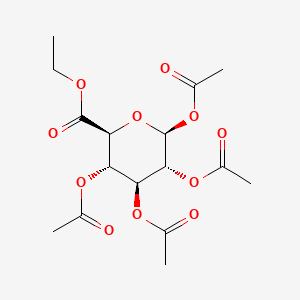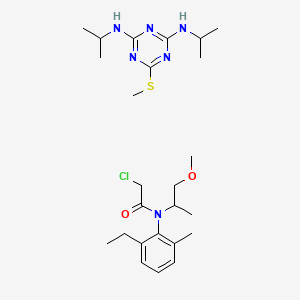
Metolachlor-prometryn mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metolachlor-prometryn mixture is a combination of two herbicides, metolachlor and prometryn, used primarily in agricultural settings to control a wide range of weeds. Metolachlor is a chloroacetanilide herbicide, while prometryn belongs to the triazine class of herbicides. This mixture is effective in pre-emergence and early post-emergence weed control, making it a valuable tool for farmers to protect crops such as maize, soybeans, and sorghum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metolachlor is synthesized through the reaction of 2-ethyl-6-methylaniline with methoxyacetone in the presence of a base, followed by chlorination. Prometryn is synthesized by reacting cyanuric chloride with isopropylamine and methylthio groups under controlled conditions .
Industrial Production Methods
Industrial production of metolachlor involves large-scale chlorination and amination processes, while prometryn production includes triazine ring formation and subsequent functionalization. Both compounds are produced in high-purity forms to ensure their effectiveness as herbicides .
Analyse Chemischer Reaktionen
Types of Reactions
Metolachlor and prometryn undergo various chemical reactions, including oxidation, reduction, and substitution. Metolachlor can be oxidized to form hydroxylated metabolites, while prometryn can undergo dealkylation and oxidation .
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the oxidation of metolachlor include hydroxylated derivatives, while prometryn oxidation yields dealkylated and hydroxylated metabolites. These products are often less active than the parent compounds but can still contribute to overall herbicidal activity .
Wissenschaftliche Forschungsanwendungen
Metolachlor-prometryn mixture has been extensively studied for its applications in various fields:
Agriculture: Used to control a broad spectrum of weeds in crops like maize, soybeans, and sorghum
Environmental Science: Studied for its impact on soil microorganisms and its potential for phytoremediation.
Chemistry: Investigated for its adsorption behavior in different soil types and its interaction with biochar.
Toxicology: Examined for its effects on non-target organisms and its potential carcinogenicity.
Wirkmechanismus
Metolachlor inhibits the synthesis of very long-chain fatty acids, proteins, and chlorophyll in plants, leading to disrupted cell division and growth. Prometryn inhibits photosynthesis by blocking electron transport in the chloroplasts. Together, these mechanisms effectively control weed growth by targeting essential physiological processes in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: Another triazine herbicide with similar photosynthesis-inhibiting properties.
Acetochlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.
Simazine: A triazine herbicide used for pre-emergence weed control.
Uniqueness
The metolachlor-prometryn mixture is unique due to its combined mode of action, providing both pre-emergence and early post-emergence control of a wide range of weeds. This dual action makes it more versatile and effective compared to single-component herbicides .
Eigenschaften
CAS-Nummer |
67257-13-0 |
|---|---|
Molekularformel |
C25H41ClN6O2S |
Molekulargewicht |
525.2 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22ClNO2.C10H19N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-8,12H,5,9-10H2,1-4H3;6-7H,1-5H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
ZPLGLRRHTDVMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


